

Application Note: MCPA-Sodium as a Reference Standard for Herbicide Residue Analysis

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Compound of Interest

Compound Name: MCPA-sodium

Cat. No.: B164995

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Audience: Researchers, scientists, and drug development professionals.

Introduction

MCPA-sodium (sodium (4-chloro-2-methylphenoxy)acetate) is the sodium salt of MCPA, a widely used phenoxyacetic acid herbicide for the control of broadleaf weeds in various crops.^[1] Due to its widespread use, regulatory bodies have established maximum residue limits (MRLs) for MCPA in food and environmental samples. Accurate and reliable analytical methods are therefore essential for monitoring MCPA residues to ensure food safety and environmental protection. **MCPA-sodium**, available as a certified analytical standard, is crucial for the development, validation, and routine application of these methods. This document provides detailed application notes and protocols for the use of **MCPA-sodium** as a reference standard in the analysis of MCPA residues in various matrices.

Physicochemical Properties of MCPA-Sodium

Property	Value	Source
IUPAC Name	sodium (4-chloro-2-methylphenoxy)acetate	[1]
CAS Number	3653-48-3	[3]
Molecular Formula	C ₉ H ₈ ClNaO ₃	[3][4]
Molecular Weight	222.61 g/mol	[3]
Solubility in Water	270 g/L	[3]
Melting Point	120°C (decomposes)	[3]

Experimental Protocols

The following protocols describe the determination of MCPA residues in different matrices using **MCPA-sodium** as the reference standard. The primary analytical techniques employed are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), which are the most common and reliable methods for pesticide residue analysis.[5][6]

Protocol 1: Analysis of MCPA in Water by LC-MS/MS

This protocol is suitable for the determination of MCPA in drinking and surface water.[7]

1. Preparation of Standard Solutions:

- **Stock Standard Solution (1000 mg/L):** Accurately weigh 100.0 mg of **MCPA-sodium** reference standard and dissolve it in HPLC-grade methanol in a 100 mL volumetric flask. Store the stock solution at -20°C in the dark for up to 3 months.[8]
- **Working Standard Solutions:** Prepare a series of working standard solutions by appropriate dilution of the stock solution with methanol or a suitable solvent mixture.[8] For matrix-matched calibration, prepare standards in blank water matrix extract.[9]

2. Sample Preparation:

- For direct injection, transfer a 1.5 mL aliquot of the water sample into a deactivated glass vial and acidify with 30 μ L of 5% formic acid.[\[7\]](#)
- For preconcentration using Solid Phase Extraction (SPE), condition a C18 SPE cartridge (e.g., 200 mg) with methanol followed by phosphate buffer/methanol (80:20 v/v) at pH 2. Pass the water sample through the cartridge. Elute the retained MCPA with methanol.[\[10\]](#)

3. LC-MS/MS Conditions:

- Chromatographic Column: C18 column (e.g., Waters ACQUITY UPLC).
- Mobile Phase: A gradient of water and methanol/acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%) to ensure proper ionization.
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.[\[11\]](#)
- Mass Spectrometry: Triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
- MRM Transitions: Monitor at least two precursor-to-product ion transitions for confirmation and quantification. For MCPA, a common precursor ion is m/z 199, with product ions such as m/z 141.[\[11\]](#)

4. Quantification:

- Construct a calibration curve by plotting the peak area of the MCPA standard against its concentration.
- Determine the concentration of MCPA in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Analysis of MCPA in Soil and Wheat by LC-MS/MS

This protocol is adapted from a method for the determination of MCPA residues in wheat plants, grain, and soil.[\[11\]](#)

1. Preparation of Standard Solutions:

- Follow the procedure described in Protocol 1 to prepare stock and working standard solutions of **MCPA-sodium**.

2. Sample Preparation (Extraction and Clean-up):

- Extraction: Homogenize a representative sample (5 or 10 g) with acetonitrile.[\[11\]](#) For soil samples, extraction in an alkaline medium can also be employed.[\[12\]](#)
- Clean-up: Take an aliquot of the extract and perform a clean-up step using a primary secondary amine (PSA) sorbent to remove interferences.[\[11\]](#) Alternatively, for acidic herbicides, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method can be modified for extraction and clean-up.[\[13\]](#)[\[14\]](#)

3. LC-MS/MS Conditions:

- Use similar LC-MS/MS conditions as described in Protocol 1.

4. Quantification:

- Use matrix-matched calibration standards to compensate for matrix effects.

Protocol 3: Analysis of MCPA in Water by GC-MS

This protocol requires a derivatization step to make the acidic herbicide MCPA volatile for GC analysis.

1. Preparation of Standard Solutions:

- Prepare stock and working standard solutions of **MCPA-sodium** as described in Protocol 1.

2. Sample Preparation (Extraction and Derivatization):

- Extraction: Acidify the water sample with hydrochloric acid and extract the MCPA into an organic solvent like methyl tert-butyl ether (MTBE).[\[15\]](#)

- Derivatization: Concentrate the extract and derivatize the MCPA to a more volatile ester form, for example, by methylation with diazomethane or esterification with pentafluorobenzyl bromide (PFBBBr).
- Clean-up: A clean-up step using a Florisil® column may be necessary after derivatization. [\[16\]](#)

3. GC-MS Conditions:

- Gas Chromatograph: Equipped with a capillary column suitable for pesticide analysis.
- Mass Spectrometer: Operating in Electron Ionization (EI) mode with Selected Ion Monitoring (SIM) or full scan mode.
- Injector and Detector Temperatures: Optimized for the analysis of the derivatized MCPA.

4. Quantification:

- Prepare a standard curve by derivatizing and analyzing a series of MCPA standard solutions.
- Quantify the MCPA in the samples based on the standard curve.

Quantitative Data Summary

The following tables summarize the performance characteristics of various analytical methods for MCPA residue analysis using **MCPA-sodium** as a reference standard.

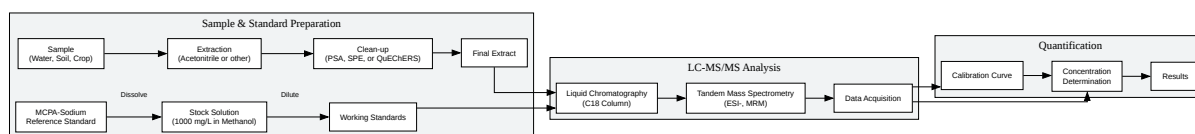
Table 1: Method Performance for MCPA Analysis by LC-MS/MS

Matrix	Fortification Levels (mg/kg)	Average Recovery (%)	RSD (%)	LOQ (mg/kg)	LOD (mg/kg)	Reference
Wheat Plants	0.01 - 1.0	75.1 - 93.9	3.0 - 9.3	0.02	0.005	[11]
Wheat Grain	0.01 - 1.0	75.1 - 93.9	3.0 - 9.3	0.01	0.004	[11]
Soil	0.01 - 1.0	75.1 - 93.9	3.0 - 9.3	0.01	0.004	[11]
Water	0.05 - 2.5 µg/L	85 - 96	2 - 10	-	0.003 - 0.014 µg/L	[8] [9]
Kidney Tissue	1.0, 5.0	82 - 93	3.2 - 19	-	0.02	[17]
Food Crops (Apples, Pears, Carrots, Celeriac)	0.05 - 0.5	70 - 95	3 - 14	0.05	-	[18] [19]
Tea	0.040, 0.100, 0.200	70 - 120	< 6	0.005	0.004	[14]

Table 2: Method Performance for MCPA Analysis by GC-MS and HPLC

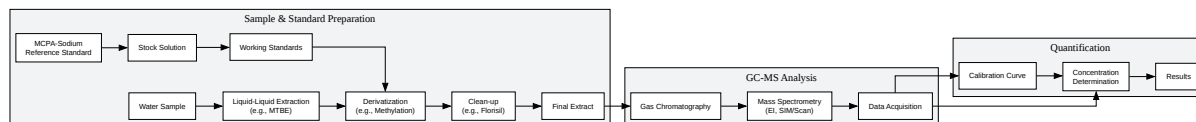
Matrix	Fortification Levels (mg/kg)	Average Recovery (%)	LOQ (mg/kg)	LOD (mg/kg)	Analytical Method	Reference
Peas (various matrices)	0.01, 0.10, 0.50, 1.0	60 - 94	0.01	0.0045	GC-MS	[16]
Water	1.0, 10, 100 ng/mL	99 - 109	1.0 ng/mL	-	GC-MS	[20]
Brown Rice	-	94.9 - 96.0	-	-	HPLC/UVD	[21]
Rice Straw	-	88.2 - 92.5	-	-	HPLC/UVD	[21]
Wheat and Soil	0.01, 0.1, 0.5	87.1 - 98.2	0.01	-	HPLC-DAD	[22][23]

Visualizations



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Caption: Workflow for MCPA residue analysis using LC-MS/MS.



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Caption: Workflow for MCPA residue analysis using GC-MS.

Conclusion

MCPA-sodium is an indispensable reference standard for the accurate quantification of MCPA residues in a variety of matrices. The protocols outlined in this application note, utilizing modern analytical techniques such as LC-MS/MS and GC-MS, provide sensitive and reliable methods for monitoring MCPA levels. Proper method validation, including the assessment of recovery, precision, and limits of detection and quantification, is critical for ensuring data quality and compliance with regulatory standards. The choice of method will depend on the specific matrix, required sensitivity, and available instrumentation.

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